molecular formula C13H15NO3 B8802865 Ethyl 4-Methoxyindole-3-acetate

Ethyl 4-Methoxyindole-3-acetate

Cat. No.: B8802865
M. Wt: 233.26 g/mol
InChI Key: JHUNUOOWAUAGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-Methoxyindole-3-acetate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

Anticancer Activity
Ethyl 4-Methoxyindole-3-acetate has shown potential in anticancer research. Studies indicate that derivatives of methoxyindoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from methoxyindoles have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A notable study demonstrated that certain methoxy-substituted indoles possess selective activity against lung cancer cells, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Properties
Recent investigations into indole derivatives have highlighted their neuroprotective effects. This compound and its analogs have been studied for their capacity to mitigate oxidative stress and improve neuronal survival in models of neurodegeneration. The antioxidant properties of these compounds are believed to play a crucial role in protecting neuronal cells from damage .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Agricultural Applications

Plant Growth Regulators
Indole-3-acetic acid (a related compound) is known as a plant hormone involved in growth regulation. This compound can potentially serve as a precursor or analog to develop new plant growth regulators. Studies have shown that indole derivatives can enhance rooting and growth in various plant species, indicating their utility in agricultural practices .

Herbicide Development
The structural characteristics of this compound may also lend themselves to herbicide development. Research into similar indole-based compounds has revealed their efficacy in inhibiting weed growth, suggesting that this compound could be explored for similar applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with acetic anhydride or acetyl chloride under specific conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several methoxyindole derivatives, including this compound, and assessed their anticancer properties against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting the potential for these compounds in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2-(4-methoxy-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H15NO3/c1-3-17-12(15)7-9-8-14-10-5-4-6-11(16-2)13(9)10/h4-6,8,14H,3,7H2,1-2H3

InChI Key

JHUNUOOWAUAGQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.94 gm (20 mmol) of 4-methoxyindole in 150 ml of tetrahydrofuran was added slowly 13 ml of n-butyl lithium (1.6M in hexane; 20 mmol) followed by the slow addition of 20 ml of zinc chloride (1.0M in ethyl ether; 20 mmol) at 0-5° C. The cooling bath was removed and the solution stirred for 2 hours and then treated with 2.1 ml (25 mmol) of ethyl bromoacetate for 19 hours, diluted with ethyl acetate, washed with water, washed with brine, dried over sodium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel eluting with a gradient hexane/10-50% ethyl ether to give starting material (40%) and then product, 2.3 gm, 50%, as an oil. 1H NMR (CDCl3) δ: 1.25 (t, 3H), 3.85 (s, 3H), 3.90 (s, 2H), 4.10 (q, 2H), 6.45 (d, 1H), 6.90 (d, 1H), 6.95 (s, 1H), 7.05 (t, 1H), 8.00 (br s, 1H).
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2.94 g
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13 mL
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150 mL
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2.1 mL
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